3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 3-phenyl-1H-pyrazole derivatives often involves multi-step reactions, including Knoevenagel condensation and cyclization reactions, starting from basic organic compounds like acetophenone and hydrazine. These processes have been optimized to achieve high yields, demonstrating the compound's synthetic accessibility (Liu, Xu, & Xiong, 2017).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those similar to 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole, has been elucidated through techniques like X-ray diffraction. These studies reveal details about the compound's crystal packing and intermolecular interactions, which are essential for understanding its chemical behavior (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of diverse compounds with potential biological activities. These reactions underscore the compound's versatility in synthetic organic chemistry (D. Grotjahn et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in material science and other fields. X-ray diffraction studies provide insight into the compound's solid-state characteristics, including crystal packing and hydrogen bonding patterns (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties of 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole derivatives, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Studies on their synthesis, characterization, and reactivity patterns help in understanding these properties, paving the way for their application in various chemical reactions and processes (Pareek, Joseph, & Seth, 2010).
Scientific Research Applications
Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives have shown potential as small molecular inhibitors for anticancer therapy, indicating their potential for targeted therapy against various cancers (Liu, Xu, & Xiong, 2017).
Antimicrobial and Antioxidant Properties : Certain 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives exhibit antimicrobial and antioxidant capabilities, suggesting therapeutic applications (Chennapragada & Palagummi, 2018).
Potential Therapeutic Applications : The compound 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2), a biologically important pyrazole-4-carboxylic acid derivative, has been identified for potential therapeutic applications (Viveka et al., 2016).
Antibacterial Activity : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrate promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antifungal Activity : Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit moderate to excellent antifungal activity against phytopathogenic fungi (Du et al., 2015).
Antioxidant Properties : A new pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, has shown promising antioxidant properties (Naveen et al., 2021).
Broad Antimicrobial Activities : New 1,2,3-triazolyl pyrazole derivatives have been identified to exhibit broad antimicrobial activities and moderate to good antioxidant properties, potentially effective as inhibitors of E. coli MurB enzyme (Bhat et al., 2016).
Synthesis Flexibility : A flexible synthesis approach allows for the creation of pyrazoles with different functionalized substituents at C3 and C5, leading to new polyfunctional pyrazoles (Grotjahn et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJMPTWMRVXTQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640191 | |
Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
CAS RN |
916766-83-1 | |
Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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